molecular formula C20H36O2 B14585508 2,6,11,15-Tetramethylhexadec-7-EN-9-yne-6,11-diol CAS No. 61465-10-9

2,6,11,15-Tetramethylhexadec-7-EN-9-yne-6,11-diol

Cat. No.: B14585508
CAS No.: 61465-10-9
M. Wt: 308.5 g/mol
InChI Key: AGAIXRCKPQAOAO-UHFFFAOYSA-N
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Description

2,6,11,15-Tetramethylhexadec-7-EN-9-yne-6,11-diol is a chemical compound characterized by its unique structure, which includes multiple methyl groups, a double bond, and a triple bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,11,15-Tetramethylhexadec-7-EN-9-yne-6,11-diol typically involves multi-step organic reactions. One common approach is the alkylation of a suitable precursor, followed by selective functional group transformations to introduce the double and triple bonds, as well as the hydroxyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and transition metal catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,6,11,15-Tetramethylhexadec-7-EN-9-yne-6,11-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double and triple bonds can be reduced to single bonds using hydrogenation reactions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to convert hydroxyl groups to halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the double and triple bonds can produce saturated hydrocarbons.

Scientific Research Applications

2,6,11,15-Tetramethylhexadec-7-EN-9-yne-6,11-diol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound can be used in studies of cell membrane interactions due to its amphiphilic nature.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,6,11,15-Tetramethylhexadec-7-EN-9-yne-6,11-diol exerts its effects depends on its interaction with molecular targets. The presence of multiple functional groups allows it to participate in various biochemical pathways. For example, the hydroxyl groups can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The double and triple bonds can also interact with other molecules, influencing their reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    3,7,11,15-Tetramethylhexadec-2-en-1-yl acetate: Similar in structure but contains an acetate group instead of hydroxyl groups.

    2,6,11,15-Tetramethylhexadecane: Lacks the double and triple bonds, making it less reactive.

    3,7,11,15-Tetramethyl-2-hexadecen-1-yl acetate: Contains a similar carbon backbone but different functional groups.

Uniqueness

2,6,11,15-Tetramethylhexadec-7-EN-9-yne-6,11-diol is unique due to the combination of its functional groups, which provide a versatile platform for chemical reactions and interactions. This makes it particularly valuable in research and industrial applications where specific reactivity and properties are required.

Properties

CAS No.

61465-10-9

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

IUPAC Name

2,6,11,15-tetramethylhexadec-7-en-9-yne-6,11-diol

InChI

InChI=1S/C20H36O2/c1-17(2)11-9-15-19(5,21)13-7-8-14-20(6,22)16-10-12-18(3)4/h7,13,17-18,21-22H,9-12,15-16H2,1-6H3

InChI Key

AGAIXRCKPQAOAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)(C=CC#CC(C)(CCCC(C)C)O)O

Origin of Product

United States

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